Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-
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Overview
Description
Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a dibenzofuran moiety, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . For Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-, the synthesis might involve the following steps:
Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using oxidizing agents like tert-butyl nitrite or isoamyl nitrite.
Cycloaddition Reaction: The nitrile oxide can then undergo a (3+2) cycloaddition with an alkyne to form the isoxazole ring.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts . there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives can undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions at the 3- or 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isoxazole N-oxides.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown antimicrobial, antiviral, and anticancer activities.
Medicine: Potential use in the development of new therapeutic agents due to their biological activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isoxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some isoxazole derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The exact mechanism for Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- would depend on its specific structure and target .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: Contains oxygen and nitrogen atoms in the ring.
Isothiazole: Contains sulfur and nitrogen atoms in the ring.
Uniqueness
Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- is unique due to the presence of the dibenzofuran moiety, which imparts additional stability and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
126311-40-8 |
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Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(7-dibenzofuran-3-yloxyheptyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C23H25NO3/c1-17-15-19(27-24-17)9-5-3-2-4-8-14-25-18-12-13-21-20-10-6-7-11-22(20)26-23(21)16-18/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3 |
InChI Key |
ALJQTEOQAHDGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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